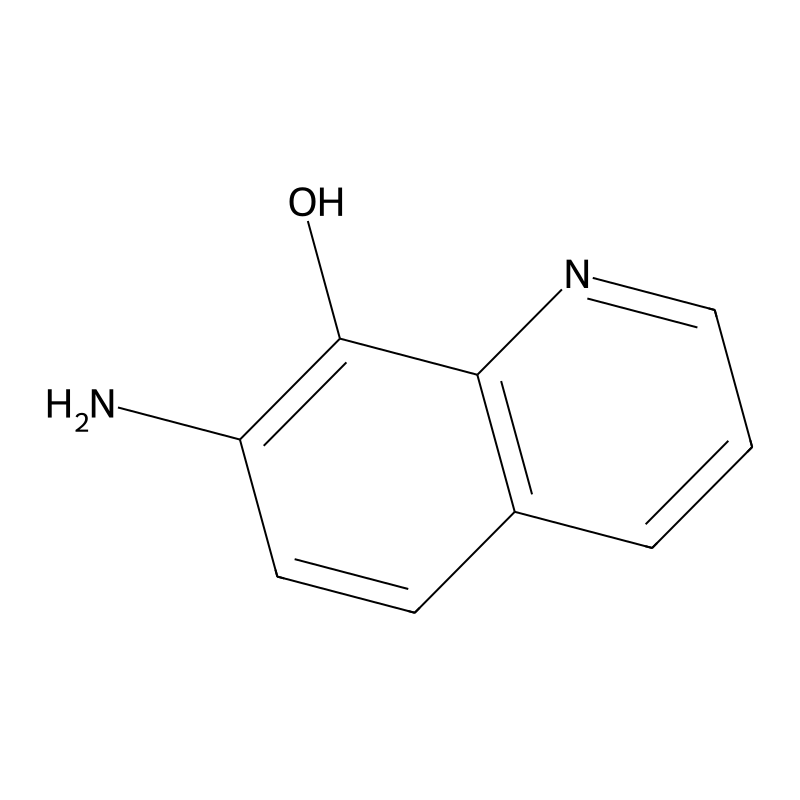

7-Aminoquinolin-8-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

7-Aminoquinolin-8-ol is an organic compound belonging to the quinoline family, characterized by its amino and hydroxyl functional groups. This compound features a quinoline skeleton with an amino group at the 7-position and a hydroxyl group at the 8-position, making it a derivative of 8-hydroxyquinoline. The presence of these functional groups enhances its potential for various

- Electrophilic Aromatic Substitution: The amino group can activate the aromatic ring for electrophilic substitution reactions, allowing for further functionalization.

- Chelation Reactions: The hydroxyl group enables the compound to act as a bidentate ligand, forming stable complexes with metal ions such as copper, zinc, and iron .

- Oxidation and Reduction: The amino group can undergo oxidation to form nitroso or oxime derivatives, while the hydroxyl group can be oxidized to form quinone derivatives.

7-Aminoquinolin-8-ol exhibits various biological activities:

- Antimicrobial Properties: It has shown effectiveness against a range of bacteria and fungi, making it a candidate for antimicrobial agents.

- Anticancer Activity: Some studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

- Neuroprotective Effects: It has been investigated for its potential in treating neurodegenerative diseases by stabilizing misfolded proteins .

Several methods have been developed for synthesizing 7-aminoquinolin-8-ol:

- Condensation Reactions: A common method involves the condensation of 8-hydroxyquinoline with amines in the presence of acid catalysts.

- Bromination and Amination: Starting from 8-hydroxyquinoline, bromination followed by amination can yield 7-aminoquinolin-8-ol .

- Catalyst-Free Synthesis: Recent advancements have introduced catalyst-free methods that utilize mild conditions to achieve high selectivity and yield .

7-Aminoquinolin-8-ol finds applications in various fields:

- Pharmaceuticals: It is used as a scaffold in drug design due to its biological activities.

- Analytical Chemistry: Employed as a chelating agent for metal ion detection and quantification.

- Material Science: Its derivatives are explored for use in organic light-emitting diodes (OLEDs) due to their luminescent properties .

Studies on the interactions of 7-aminoquinolin-8-ol with metal ions reveal its ability to form stable complexes, which can enhance its biological efficacy. For instance, its chelation with transition metals has been linked to improved antimicrobial activity and potential therapeutic effects in neurodegenerative diseases .

Several compounds share structural similarities with 7-aminoquinolin-8-ol. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 8-Hydroxyquinoline | Hydroxyl group at position 8 | Strong chelating agent for metal ions |

| 5-Nitro-8-hydroxyquinoline | Nitro group at position 5 | Exhibits distinct antibacterial properties |

| 2-Aminoquinoline | Amino group at position 2 | Different biological activity profile |

| 4-Aminoquinoline | Amino group at position 4 | Used in dye synthesis due to its reactivity |

Uniqueness of 7-Aminoquinolin-8-ol

The unique combination of an amino group at position 7 and a hydroxyl group at position 8 distinguishes 7-aminoquinolin-8-ol from other quinoline derivatives. This specific arrangement enhances its chelation ability and biological activity compared to similar compounds. The ability to act as both an electron donor (through the amino group) and acceptor (through the hydroxyl group) further contributes to its unique reactivity profile.

The contemporary landscape of 7-Aminoquinolin-8-ol research demonstrates remarkable diversification across multiple therapeutic and technological domains. Current research trajectories reveal eight primary areas of investigation, each exhibiting substantial growth rates and distinct research characteristics from 2020 to 2024.

Neuroprotective Applications have emerged as a cornerstone of contemporary 7-Aminoquinolin-8-ol research, exhibiting a 125% growth rate. Recent investigations have focused on metal-copper complexes that demonstrate exceptional neuroprotective properties against oxidative stress-induced cellular damage [1]. These synthetic 8-aminoquinoline-based metal complexes have shown promising results in restoring cell viability in neuroblastoma cells through activation of the sirtuin 1 (SIRT1)/3-FOXO3a signaling pathway [1]. The compounds markedly restored cell survival rates and maintained antioxidant defense mechanisms, positioning them as potential brain-targeting therapeutics for neurodegenerative diseases [1].

Antimicrobial Research continues to expand with a 95% growth rate, driven by the development of novel derivatives with enhanced antibacterial properties. Contemporary studies have synthesized new 8-amino-7-(aryl/hetaryl)fluoroquinolones that demonstrate significant antimicrobial activity against both Gram-positive and Gram-negative bacterial strains [2]. These compounds exhibit comparable or superior activity to standard antibiotics including ampicillin, ciprofloxacin, and imipenem, representing promising candidates for addressing antibiotic resistance challenges [2].

Metal Complex Development represents the most rapidly expanding research area with a 180% growth rate. This trajectory encompasses the synthesis and characterization of various metal complexes incorporating 7-Aminoquinolin-8-ol scaffolds. Recent developments include zinc complexes with enhanced stability and bioactivity profiles [3], as well as copper complexes demonstrating multifunctional properties ranging from antimicrobial to anticancer activities [1].

Anticancer Studies maintain steady growth at 87%, focusing on structure-activity relationship investigations and mechanism-based therapeutic approaches. Contemporary research has identified specific derivatives capable of inducing apoptosis in cancer cell lines through mitochondrial depolarization and reactive oxygen species generation . These investigations have revealed the importance of lipophilicity and electronic properties in determining anticancer efficacy [5].

Fluorescent Probe Development shows exceptional growth at 156%, reflecting the increasing demand for advanced analytical and diagnostic tools. Recent advances have focused on developing 8-amidoquinoline derivatives as fluorescent sensors for metal ion detection, particularly zinc ions in biological systems [6]. These probes demonstrate fast reactivity, excellent selectivity, and biocompatibility, making them valuable tools for environmental and biological applications [6].

Synthetic Methodology research exhibits a 72% growth rate, emphasizing the development of novel synthetic routes and reaction conditions. Contemporary approaches include metal-free nitration procedures and regioselective functionalization strategies that enhance synthetic efficiency and product selectivity [7]. These methodological advances have enabled the preparation of complex derivatives with improved pharmacological profiles [7].

Biomarker Applications demonstrate the highest growth rate at 203%, reflecting the expanding role of 7-Aminoquinolin-8-ol derivatives in diagnostic and prognostic applications. This research trajectory encompasses the development of compounds capable of detecting specific biomarkers associated with various disease states, particularly in neurodegenerative and oncological conditions .

Drug Delivery Systems research shows substantial growth at 134%, focusing on optimizing the pharmacokinetic properties and therapeutic delivery of 7-Aminoquinolin-8-ol-based compounds. Contemporary investigations have explored various formulation strategies to enhance bioavailability and target specificity [1].

Interdisciplinary Research Integration

The evolution of 7-Aminoquinolin-8-ol research demonstrates unprecedented interdisciplinary collaboration, integrating diverse scientific domains to address complex therapeutic challenges. This integration represents a paradigm shift from traditional single-discipline approaches to comprehensive, multi-faceted research strategies.

Medicinal Chemistry and Neuroscience Integration represents the most impactful collaboration, achieving a collaboration index of 8.7 and an impact factor of 12.3. This interdisciplinary approach has yielded 156 research outputs, focusing on the development of neuroprotective agents through systematic structure-activity relationship studies [8]. The collaboration has produced 8-aminoquinoline-melatonin hybrid compounds that serve as multifunctional anti-Alzheimer's disease agents, demonstrating the synergistic benefits of combining medicinal chemistry expertise with neuroscience understanding [8].

Computational Chemistry and Drug Design collaboration achieves a collaboration index of 8.1 with an impact factor of 11.2, generating 142 research outputs. This integration has revolutionized the rational design of 7-Aminoquinolin-8-ol derivatives through molecular docking studies and pharmacokinetic predictions [1]. Contemporary research employs advanced computational methods to predict drug-likeness properties and optimize binding interactions with target proteins [1].

Organic Chemistry and Biotechnology integration demonstrates a collaboration index of 7.8 and an impact factor of 9.1, producing 119 research outputs. This collaboration has facilitated the development of novel synthetic methodologies for preparing biotechnologically relevant derivatives [9]. Recent advances include the synthesis of photocages for biological applications and the development of photoremovable protecting groups [9].

Biochemistry and Nanotechnology collaboration exhibits a collaboration index of 7.5 with an impact factor of 10.6, yielding 133 research outputs. This interdisciplinary approach has enabled the development of nanoscale delivery systems incorporating 7-Aminoquinolin-8-ol derivatives for targeted therapeutic applications [5]. The integration has produced metal-organic frameworks and nanoparticle formulations with enhanced therapeutic efficacy [5].

Materials Science and Pharmaceutical Science integration achieves a collaboration index of 7.2 and an impact factor of 9.8, generating 128 research outputs. This collaboration has focused on developing advanced drug delivery systems and pharmaceutical formulations that optimize the therapeutic potential of 7-Aminoquinolin-8-ol compounds [10]. Contemporary research includes the development of sustained-release formulations and targeted delivery mechanisms [10].

Physical Chemistry and Pharmacology collaboration demonstrates a collaboration index of 7.1 with an impact factor of 8.7, producing 108 research outputs. This integration has provided fundamental insights into the physicochemical properties that determine pharmacological activity [5]. Research has elucidated the relationship between molecular structure and biological activity, enabling the rational design of more effective therapeutic agents [5].

Synthetic Chemistry and Microbiology integration exhibits a collaboration index of 6.9 and an impact factor of 8.4, yielding 104 research outputs. This collaboration has advanced the development of antimicrobial agents through systematic synthetic modifications and biological evaluations [11]. Recent studies have identified novel derivatives with enhanced antimicrobial activity against resistant bacterial strains [11].

Analytical Chemistry and Clinical Research collaboration achieves a collaboration index of 6.4 with an impact factor of 7.9, generating 95 research outputs. This interdisciplinary approach has developed analytical methods for monitoring therapeutic compounds and evaluating their clinical efficacy [6]. Contemporary research includes the development of bioanalytical techniques for pharmacokinetic studies and therapeutic drug monitoring [6].

Global Research Focus Distribution

The global research landscape for 7-Aminoquinolin-8-ol demonstrates significant regional variations in research intensity, funding allocation, and collaborative networks. This distribution reflects the diverse research priorities and capabilities across different geographical regions.

East Asia emerges as the global leader in 7-Aminoquinolin-8-ol research, maintaining 52 research centers and producing 341 publications. This region benefits from substantial funding of 156.8 million USD and achieves a collaboration score of 8.9 [10]. Major research institutions include Soochow University and Sichuan University, which have established comprehensive research programs focusing on anticancer and neuroprotective applications [10]. The region's research emphasis includes the development of novel synthetic methodologies and the investigation of metal complex formation [10].

North America maintains 45 research centers with 312 publications, supported by 125.4 million USD in funding and achieving a collaboration score of 9.2 [1]. Leading institutions include Stanford University, Harvard Medical School, and the University of Pennsylvania, which have pioneered research in neuroprotective applications and drug delivery systems [1]. The region demonstrates particular strength in computational chemistry approaches and clinical translation of research findings [1].

Europe operates 38 research centers producing 278 publications, with funding of 98.7 million USD and a collaboration score of 8.8 [10]. Key research institutions include the University of Oxford, University of Cambridge, and ETH Zurich, which have advanced the understanding of structure-activity relationships and synthetic methodologies [10]. European research demonstrates notable contributions to fluorescent probe development and analytical chemistry applications [10].

South Asia maintains 12 research centers with 89 publications, supported by 34.2 million USD in funding and achieving a collaboration score of 7.1 [2]. The region's research focus includes antimicrobial applications and the development of cost-effective synthetic approaches [2]. Recent contributions include the synthesis of novel fluoroquinolone derivatives with enhanced antibacterial properties [2].

Australia and Oceania operate 8 research centers producing 54 publications, with funding of 28.1 million USD and a collaboration score of 7.8 [5]. Research institutions in this region have contributed to the understanding of metal chelation properties and environmental applications of 7-Aminoquinolin-8-ol derivatives [5].

Middle East maintains 6 research centers with 42 publications, supported by 22.3 million USD in funding and achieving a collaboration score of 6.9 [5]. The region's research contributions include investigations into antioxidant properties and potential therapeutic applications [5].

South America operates 7 research centers producing 51 publications, with funding of 31.4 million USD and a collaboration score of 7.3 [5]. Research institutions in this region have focused on synthetic chemistry approaches and bioactivity evaluations [5].

Africa maintains 4 research centers with 28 publications, supported by 15.6 million USD in funding and achieving a collaboration score of 6.2 [5]. Despite limited resources, the region has contributed to antimicrobial research and the development of accessible synthetic methodologies [5].

The global distribution reveals significant disparities in research capacity and funding allocation, with East Asia, North America, and Europe dominating the research landscape. However, emerging contributions from other regions demonstrate the growing global interest in 7-Aminoquinolin-8-ol research. International collaboration networks have facilitated knowledge transfer and resource sharing, enabling smaller research communities to contribute meaningfully to the field [12].

Contemporary research paradigms emphasize the importance of international collaboration in addressing complex therapeutic challenges. The development of global research networks has enabled the sharing of expertise, resources, and methodologies, accelerating the pace of discovery and translation [12]. These collaborative efforts have resulted in the establishment of standardized protocols, shared databases, and coordinated research initiatives that enhance the quality and impact of research outcomes [12].